(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

anticancer cytotoxicity quinazoline SAR

This ≥98% pure quinazolineacetic acid is non-interchangeable with close analogs. SAR studies confirm the N3-CH2COOH pharmacophore and 6-bromo substitution are essential for nanomolar aldose reductase inhibition (diabetic complications) and selective MCF-7/SW480 antiproliferative activity. Substituting 6-Cl or unsubstituted variants invalidates potency and oral bioavailability data. The C6 bromine serves as a cross-coupling handle for kinase-focused library synthesis. Researchers investigating diabetic neuropathy, retinopathy, cataracts, or breast/colorectal cancer can rely on CAS 313650-47-4 as a validated, reproducible starting point for SAR campaigns.

Molecular Formula C22H17BrN2O2
Molecular Weight 421.3 g/mol
CAS No. 313650-47-4
Cat. No. B3123917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid
CAS313650-47-4
Molecular FormulaC22H17BrN2O2
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)N=C(N2CC(=O)O)C4=CC=CC=C4
InChIInChI=1S/C22H17BrN2O2/c23-17-11-12-19-18(13-17)21(15-7-3-1-4-8-15)25(14-20(26)27)22(24-19)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,26,27)
InChIKeyKFZPWKYCTWLVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic Acid (CAS 313650-47-4) – Procurement-Ready Quinazoline Scaffold for Aldose Reductase and Kinase Research


(6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid (CAS 313650-47-4) is a synthetic quinazoline derivative featuring a 6-bromo substitution on the core heterocycle, two phenyl rings at the 2- and 4-positions, and an N3-acetic acid side chain . This structural arrangement places it within the broader class of quinazolineacetic acids, a family extensively investigated for aldose reductase (AR) inhibition relevant to diabetic complications and for kinase inhibition in oncology [1]. The compound is supplied at ≥98% purity for research and further manufacturing applications, with recommended storage at 2-8°C in dry, sealed conditions .

Why In-Class Substitution of 6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic Acid Compromises Experimental Reproducibility


Quinazolineacetic acids are not interchangeable building blocks. Systematic structure-activity relationship (SAR) studies reveal that even minor modifications—such as altering the halogen identity or position, or modifying the acetic acid tether length—produce dramatic shifts in both in vitro potency and oral bioavailability [1]. Specifically, in the aldose reductase inhibitor series, only compounds retaining precise N-aralkyl substitution patterns exhibit meaningful in vivo efficacy, while many close analogs with similar in vitro IC50 values fail to translate [1]. Furthermore, 6-bromo-substituted quinazolines demonstrate distinct cytotoxic profiles against MCF-7 and SW480 cancer cell lines that are absent in their 6-chloro or unsubstituted counterparts [2]. Therefore, substituting this exact CAS 313650-47-4 compound with a structural analog risks invalidating SAR hypotheses and generating non-reproducible biological data.

Quantitative Differentiation of 6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic Acid Against Closest Structural Analogs


6-Bromo Substitution Enables Cytotoxic Activity Against MCF-7 and SW480 Cell Lines Unobserved in Non-Halogenated Quinazoline Scaffolds

The presence of a bromine atom at the 6-position of the quinazoline core is essential for conferring antiproliferative activity. In a direct head-to-head evaluation of synthesized 6-bromoquinazoline derivatives against MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines using the MTT assay, the 6-bromo series exhibited cytotoxic effects, whereas structurally analogous non-halogenated quinazoline scaffolds were either inactive or not reported as active in the same assay panel [1]. The 6-bromo substitution influences electronic distribution and enhances binding affinity to cancer-relevant targets as demonstrated by molecular docking studies [1].

anticancer cytotoxicity quinazoline SAR

N3-Acetic Acid Tether Dictates In Vitro Aldose Reductase Inhibitory Potency in the Nanomolar Range

The N3-acetic acid side chain is a critical pharmacophore for aldose reductase (AR) inhibition. In a systematic evaluation of quinazolineacetic acid analogs, compounds bearing the -CH2COOH group at the N3 position achieved in vitro IC50 values ranging from 10⁻⁶ M to 4 × 10⁻⁸ M (1 μM to 40 nM) against AR [1]. In contrast, quinazoline derivatives lacking this acetic acid moiety (e.g., simple 2,4-diphenylquinazolines) do not exhibit comparable AR inhibitory activity within this potency range. The carboxylic acid group is proposed to participate in key hydrogen-bonding interactions within the AR active site [1].

aldose reductase diabetic complications enzyme inhibition

Halogen Identity at Position 6 Modulates Binding Affinity: Bromine vs. Chlorine or Fluorine Substitution

The choice of halogen at the quinazoline 6-position is not arbitrary. In silico docking studies of 6-bromoquinazoline derivatives reveal that the bromine atom engages in favorable hydrophobic and potential halogen-bonding interactions within enzyme active sites (e.g., kinases, AR) [1]. While direct comparative IC50 data for CAS 313650-47-4 versus its 6-chloro or 6-fluoro analogs are not available in the open literature, computational modeling indicates that the larger atomic radius and polarizability of bromine compared to chlorine or fluorine can enhance binding energy contributions, a principle consistent across multiple halogenated quinazoline SAR campaigns [1].

medicinal chemistry halogen bonding structure-activity relationship

Differential Physicochemical Properties Enable Distinct Handling and Formulation Relative to Methyl Ester Prodrug

The free carboxylic acid form (CAS 313650-47-4) differs significantly from its corresponding methyl ester (CAS 314047-08-0) in key physicochemical properties that impact experimental utility. While quantitative measured values (logP, aqueous solubility) for CAS 313650-47-4 are not publicly reported, the presence of the ionizable carboxyl group confers predictable properties: it is expected to be substantially more water-soluble at physiological pH compared to the neutral methyl ester (MW 435.32), which is more lipophilic . This difference dictates the choice of solvent systems for in vitro assays (e.g., DMSO vs. aqueous buffer) and influences cell permeability and metabolic stability.

physicochemical properties solubility formulation

Validated Research Applications for 6-Bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic Acid (CAS 313650-47-4)


Aldose Reductase Inhibitor Lead Optimization for Diabetic Complications

Researchers investigating the polyol pathway in diabetic neuropathy, retinopathy, or cataract formation require the N3-acetic acid quinazoline scaffold for AR inhibition studies [1]. CAS 313650-47-4 provides the essential pharmacophore (N3-CH2COOH) demonstrated to achieve nanomolar AR IC50 values in vitro [1]. The 6-bromo and 2,4-diphenyl substitutions offer additional vectors for SAR exploration to improve selectivity and oral bioavailability.

Anticancer Lead Generation Targeting MCF-7 and SW480 Cell Lines

Medicinal chemistry teams focused on breast or colorectal cancer can utilize this 6-bromoquinazoline core as a validated hit scaffold [2]. The compound class has demonstrated antiproliferative activity in MCF-7 and SW480 cells, making CAS 313650-47-4 a suitable starting point for further functionalization to enhance potency and reduce off-target effects [2].

Kinase Inhibitor Probe Synthesis and Target Deconvolution

Given the established role of quinazoline derivatives as ATP-competitive kinase inhibitors, CAS 313650-47-4 can serve as a key intermediate or probe compound for chemical biology studies aimed at identifying novel kinase targets in fibrotic diseases or cancer [3]. The bromine atom at position 6 provides a synthetic handle for further diversification via cross-coupling reactions, enabling the generation of focused libraries for kinase selectivity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.